molecular formula C9H9IO3 B595498 (R)-2-(2-Iodophenoxy)propanoic acid CAS No. 10057-04-2

(R)-2-(2-Iodophenoxy)propanoic acid

Cat. No.: B595498
CAS No.: 10057-04-2
M. Wt: 292.072
InChI Key: OXCODOITBBQIMI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(2-Iodophenoxy)propanoic acid (CAS: 10057-04-2) is an iodinated aromatic compound with the molecular formula C₉H₉IO₃ and a molecular weight of 292.07 g/mol . It features a propanoic acid backbone substituted with a 2-iodophenoxy group at the second carbon, with the (R) -configuration at the chiral center. The compound’s predicted density is 1.786 g/cm³, and it has a boiling point of 362.6±22.0°C .

Properties

CAS No.

10057-04-2

Molecular Formula

C9H9IO3

Molecular Weight

292.072

IUPAC Name

(2R)-2-(2-iodophenoxy)propanoic acid

InChI

InChI=1S/C9H9IO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12)/t6-/m1/s1

InChI Key

OXCODOITBBQIMI-ZCFIWIBFSA-N

SMILES

CC(C(=O)O)OC1=CC=CC=C1I

Synonyms

Propanoic acid, 2-(2-iodophenoxy)-, (2R)-

Origin of Product

United States

Comparison with Similar Compounds

Key Examples:

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (): Structure: 4-Iodophenyl group instead of 2-iodophenoxy; includes a tert-butoxycarbonyl (Boc)-protected amino group. Application: Precursor for Type D anticancer inhibitors (CW1–CW10) . Synthesis: Involves multi-step routes with Boc protection/deprotection, contrasting with the simpler phenoxy substitution in the target compound.

Diiodothyronine (): Structure: Thyronine derivative with 3,5-diiodophenyl and 4-hydroxyphenoxy groups. Application: Thyroid hormone analog, highlighting iodine’s role in endocrine activity .

Comparison :

Compound Substituents Molecular Weight (g/mol) Key Application
(R)-2-(2-Iodophenoxy)propanoic acid 2-Iodophenoxy 292.07 Not specified
(R)-Boc-4-iodophenyl analog 4-Iodophenyl, Boc-amino ~350 (estimated) Anticancer intermediates
Diiodothyronine 3,5-Diiodophenyl, hydroxy 433.06 Hormone analog

Structural Impact : The position of iodine (ortho vs. para) and additional functional groups (e.g., Boc protection) influence bioavailability and target specificity. Para-substituted iodophenyl compounds () may exhibit enhanced steric bulk for enzyme inhibition, while diiodinated analogs () prioritize hormone mimicry.

Phenoxypropanoic Acid Herbicides

Key Examples:

Haloxyfop (): Structure: 3-Chloro-5-(trifluoromethyl)-2-pyridinyloxy phenoxy group. Application: Herbicide targeting acetyl-CoA carboxylase in grasses .

Fluazifop (): Structure: 5-(Trifluoromethyl)-2-pyridinyloxy phenoxy group. Application: Broad-spectrum herbicide .

Comparison :

Compound Substituents Halogen/Functional Group Key Application
This compound 2-Iodophenoxy Iodine Undefined
Haloxyfop Pyridinyloxy, Cl, CF₃ Chlorine, trifluoromethyl Grass herbicide
Fluazifop Pyridinyloxy, CF₃ Trifluoromethyl Broad herbicide

Functional Impact : Halogen type (I vs. Cl/CF₃) and heterocyclic substituents (pyridine vs. benzene) dictate herbicidal potency. Trifluoromethyl groups enhance lipid solubility and membrane penetration in herbicides, whereas iodine’s bulk may limit mobility in plants.

Phosphonated Propanoic Acid Derivatives

Key Examples ():

(S)-3-(6-Amino-9H-purin-9-yl)-2-(phosphonomethoxy)propanoic acid (7a): Structure: Phosphonomethoxy and purine groups. Application: Antiviral nucleoside analog .

(S)-3-(2-Benzamido-6-oxo-1H-purin-9-yl)-2-(diisopropoxyphosphonomethoxy)propanoic acid (9i): Structure: Diisopropoxyphosphono and benzamido-purine groups. Application: Prodrug for nucleotide analogs .

Comparison :

Compound Substituents Molecular Weight (g/mol) Key Application
This compound 2-Iodophenoxy 292.07 Undefined
Compound 7a Phosphonomethoxy, purine ~350 (estimated) Antiviral
Compound 9i Diisopropoxyphosphono, purine ~500 (estimated) Nucleotide prodrug

Functional Impact : Phosphonate groups improve metabolic stability and mimic phosphate moieties in nucleotides, enabling antiviral activity. The target compound’s iodine may confer distinct electronic effects but lacks the phosphonate’s enzyme-targeting capacity.

Amino-Substituted Propanoic Acids

Key Examples (–10):

(2R)-3-Phenyl-2-(phenylmethoxycarbonylamino)propanoic acid (CAS 2448-45-5): Structure: Phenyl and carbamate-protected amino groups. Application: Pharmaceutical intermediate .

(R)-2-Hydroxypropanic acid ():

  • Structure : Hydroxy group at C2.
  • Application : Metabolic intermediate or chiral building block .

Comparison :

Compound Substituents Molecular Weight (g/mol) Key Application
This compound 2-Iodophenoxy 292.07 Undefined
(2R)-Carbamate-phenyl analog Phenyl, carbamate 299.32 Synthetic intermediate
(R)-2-Hydroxypropanic acid Hydroxy 90.08 Metabolic

Structural Impact: Amino or hydroxy groups enable hydrogen bonding for enzyme interactions, while iodophenoxy groups may enhance lipophilicity and halogen bonding in drug-receptor interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.